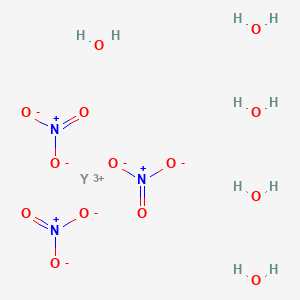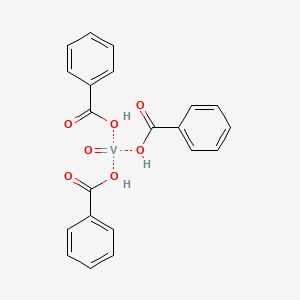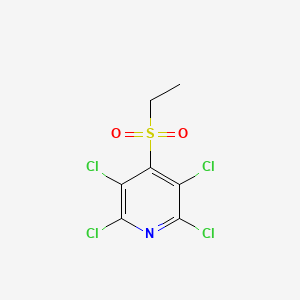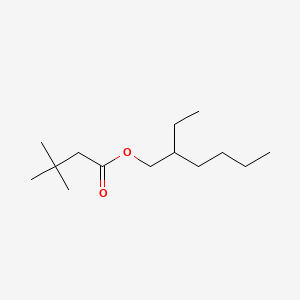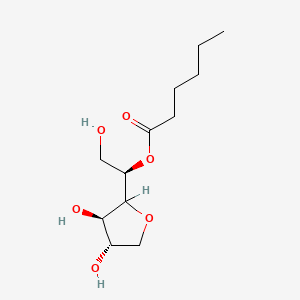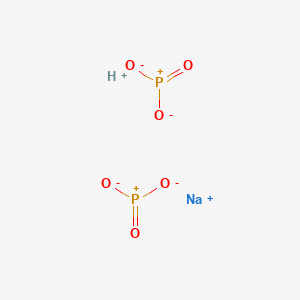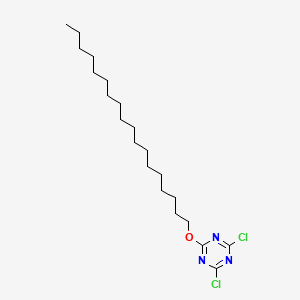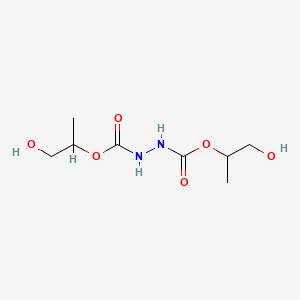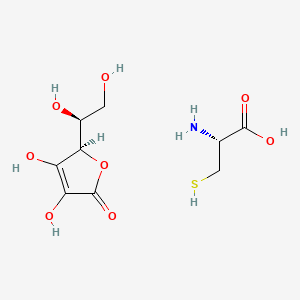
L-Cysteine L-ascorbate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine L-ascorbate is a compound formed by the combination of L-cysteine, a sulfur-containing amino acid, and L-ascorbic acid, commonly known as vitamin C. This compound leverages the unique properties of both L-cysteine and L-ascorbic acid, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Cysteine L-ascorbate can be synthesized through a reaction between L-cysteine and L-ascorbic acid under controlled conditions. The reaction typically involves dissolving both compounds in a suitable solvent, such as water or ethanol, and allowing them to react at a specific temperature and pH. The reaction may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of L-cysteine often involves the hydrolysis of proteins, such as keratin from animal hair or feathers, using hydrochloric acid. This method, however, has environmental drawbacks due to the use of large amounts of acid and the generation of unpleasant odors and wastewater . Biotechnological approaches, such as fermentation using genetically engineered microorganisms, are being explored as more sustainable alternatives .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine L-ascorbate undergoes various chemical reactions, including:
Oxidation: L-ascorbic acid can be oxidized to dehydroascorbic acid, while L-cysteine can be oxidized to cystine.
Reduction: L-ascorbic acid acts as a reducing agent, reducing metal ions such as Fe(III) to Fe(II).
Substitution: L-cysteine can participate in substitution reactions, forming disulfide bonds with other thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: L-ascorbic acid itself is a common reducing agent.
Substitution: Thiol-specific reagents, such as iodoacetamide, are used for substitution reactions involving L-cysteine.
Major Products
Oxidation: Dehydroascorbic acid and cystine.
Reduction: Reduced metal ions and other reduced compounds.
Substitution: Disulfide-linked compounds.
Applications De Recherche Scientifique
L-Cysteine L-ascorbate has a wide range of applications in scientific research:
Mécanisme D'action
L-Cysteine L-ascorbate exerts its effects through several mechanisms:
Antioxidant Activity: L-ascorbic acid scavenges reactive oxygen species, protecting cells from oxidative damage.
Redox Reactions: L-cysteine participates in redox reactions, maintaining cellular redox balance and supporting enzymatic functions.
Collagen Synthesis: L-ascorbic acid is essential for the hydroxylation of proline and lysine residues in collagen, promoting collagen stability and wound healing.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine: A sulfur-containing amino acid with antioxidant properties.
L-Ascorbic Acid: A potent antioxidant and cofactor for various enzymatic reactions.
N-Acetylcysteine: A derivative of L-cysteine used as a mucolytic agent and antioxidant.
Uniqueness
L-Cysteine L-ascorbate combines the properties of both L-cysteine and L-ascorbic acid, offering enhanced antioxidant activity and redox potential compared to the individual compounds. This unique combination makes it particularly valuable in applications requiring both antioxidant protection and redox regulation.
Propriétés
Numéro CAS |
94313-97-0 |
|---|---|
Formule moléculaire |
C9H15NO8S |
Poids moléculaire |
297.28 g/mol |
Nom IUPAC |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6.C3H7NO2S/c7-1-2(8)5-3(9)4(10)6(11)12-5;4-2(1-7)3(5)6/h2,5,7-10H,1H2;2,7H,1,4H2,(H,5,6)/t2-,5+;2-/m00/s1 |
Clé InChI |
HJOVGSYHDSFKNN-CACBPORGSA-N |
SMILES isomérique |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@@H](C(=O)O)N)S |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(=O)O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


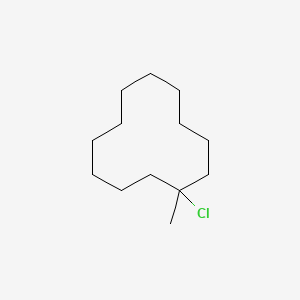
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)
